![molecular formula C19H25FN2 B12576201 N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627523-05-1](/img/structure/B12576201.png)
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is a chemical compound with a complex structure that includes both fluorophenyl and phenylbutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenylbutyl bromide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Fluorophenyl)-N-methylamine: Shares the fluorophenyl group but differs in the rest of the structure.
N-[(2-fluorophenyl)methyl]-N’-(furan-2-ylmethyl)ethane-1,2-diamine: Similar in having the fluorophenyl group but contains a furan ring instead of the phenylbutyl group.
Uniqueness
Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
627523-05-1 |
|---|---|
Fórmula molecular |
C19H25FN2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H25FN2/c20-19-12-5-4-11-18(19)16-22-15-14-21-13-7-6-10-17-8-2-1-3-9-17/h1-5,8-9,11-12,21-22H,6-7,10,13-16H2 |
Clave InChI |
PGSLIBOJBJGYCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCNCCNCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


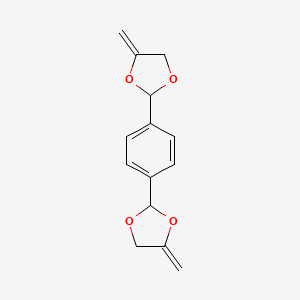
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
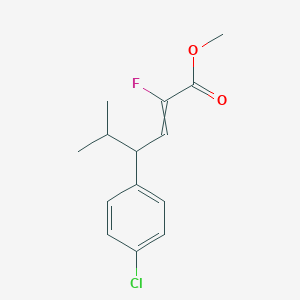


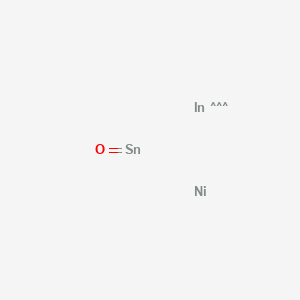
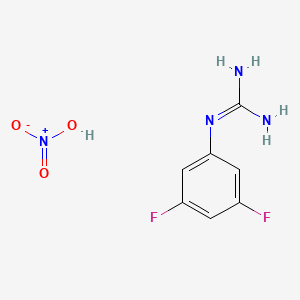
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
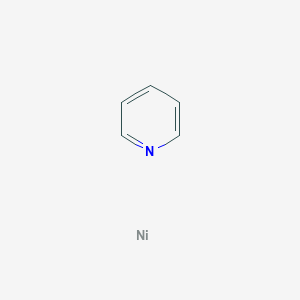
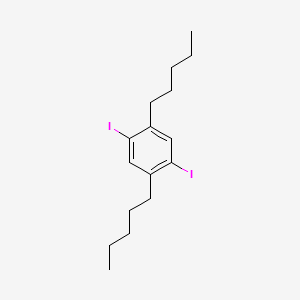
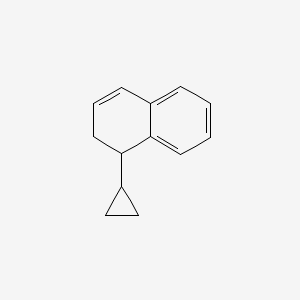
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)
